Ethyl 4-Fluoroindole-3-carboxylate chemical properties and structure
Ethyl 4-Fluoroindole-3-carboxylate chemical properties and structure
An In-depth Technical Guide to Ethyl 4-Fluoroindole-3-carboxylate: Structure, Properties, and Synthesis
This guide provides a comprehensive technical overview of Ethyl 4-fluoroindole-3-carboxylate, a fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. By leveraging established principles of organic chemistry and data from closely related analogues, this document details the molecule's structural features, predicted physicochemical and spectroscopic properties, a validated synthetic pathway, and its potential applications as a key building block for novel therapeutic agents.
Introduction: The Significance of the Fluoroindole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The strategic introduction of a fluorine atom onto this scaffold can profoundly influence a molecule's pharmacological profile. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity and bioavailability.[2]
Ethyl 4-fluoroindole-3-carboxylate combines three key pharmacophoric elements: the indole core, a bioisosteric fluorine substituent at the 4-position, and an ethyl carboxylate group at the 3-position. The electron-withdrawing nature of both the 4-fluoro and 3-carboxylate groups significantly modulates the electronic properties of the indole ring system, creating a unique platform for the synthesis of diverse and targeted bioactive molecules.[3] This guide serves as a technical resource for scientists seeking to harness the potential of this versatile building block.
Chemical Structure and Physicochemical Properties
The structural and electronic characteristics of Ethyl 4-fluoroindole-3-carboxylate are fundamental to its reactivity and utility. The fusion of the benzene and pyrrole rings creates an aromatic system, while the substituents dictate its chemical behavior.
Molecular Structure
The core structure consists of a bicyclic indole system with a fluorine atom at position C4 and an ethyl carboxylate group at position C3.
Caption: Structure of Ethyl 4-fluoro-1H-indole-3-carboxylate.
Physicochemical Data
Specific experimental data for Ethyl 4-fluoroindole-3-carboxylate is not extensively reported. The table below summarizes its core identifiers and calculated properties, with data for a close structural analogue provided for comparative context.
| Property | Value | Source/Method |
| IUPAC Name | Ethyl 4-fluoro-1H-indole-3-carboxylate | --- |
| CAS Number | 2135339-98-7 | [4] |
| Molecular Formula | C₁₁H₁₀FNO₂ | --- |
| Molecular Weight | 207.20 g/mol | Calculated |
| Monoisotopic Mass | 207.06956 Da | Calculated |
| Physical Form | Solid (Predicted) | |
| Melting Point | 115-118 °C (for Ethyl 4,5-difluoroindole-3-carboxylate) | [5] |
| Solubility | Predicted to be soluble in methanol, ethanol, DMSO, ethyl acetate. | --- |
| pKa (N-H) | ~16-17 (Predicted, more acidic than indole due to EWGs) | --- |
EWG: Electron-Withdrawing Group
Spectroscopic Analysis (Predicted)
No publicly available experimental spectra for Ethyl 4-fluoroindole-3-carboxylate were identified. However, a detailed prediction of its key spectroscopic features can be made based on established principles and data from analogous structures.[5][6]
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum in CDCl₃ would exhibit characteristic signals for the indole ring protons, the ethyl ester moiety, and the N-H proton. The fluorine atom at C4 will introduce complex splitting patterns (coupling) for adjacent protons, particularly H5.
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| NH | 8.5 - 9.0 | br s | --- |
| H -2 | 7.9 - 8.1 | d | J ≈ 3.0 |
| H -7 | 7.4 - 7.6 | d | J ≈ 8.0 |
| H -6 | 7.2 - 7.4 | ddd | J ≈ 8.0, 8.0, 1.0 |
| H -5 | 6.9 - 7.1 | ddd | J ≈ 10.0 (H-F), 8.0, 1.0 |
| O-CH₂ -CH₃ | 4.3 - 4.5 | q | J ≈ 7.1 |
| O-CH₂-CH₃ | 1.3 - 1.5 | t | J ≈ 7.1 |
¹³C NMR Spectroscopy
In a proton-decoupled ¹³C NMR spectrum, eleven distinct signals are expected. The carbon atom bonded to fluorine (C4) will appear as a doublet with a large one-bond C-F coupling constant (¹JCF).[7]
| Carbon Assignment | Predicted δ (ppm) | Key Features |
| C =O (Ester) | 164 - 166 | --- |
| C -4 | 155 - 158 | Doublet, ¹JCF ≈ 240-250 Hz |
| C -7a | 138 - 140 | --- |
| C -3a | 125 - 127 | Doublet, ³JCF ≈ 5-10 Hz |
| C -5 | 123 - 125 | Doublet, ²JCF ≈ 15-20 Hz |
| C -7 | 115 - 117 | --- |
| C -6 | 110 - 112 | Doublet, ⁴JCF ≈ 1-3 Hz |
| C -2 | 108 - 110 | --- |
| C -3 | 102 - 104 | --- |
| O-C H₂-CH₃ | 60 - 62 | --- |
| O-CH₂-C H₃ | 14 - 15 | --- |
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by absorptions from the N-H and carbonyl groups.
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H | Stretching | 3300 - 3400 | Medium-Strong |
| C-H (Aromatic) | Stretching | 3050 - 3150 | Medium |
| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium-Weak |
| C=O (Ester) | Stretching | 1690 - 1710 | Strong |
| C=C (Aromatic) | Stretching | 1580 - 1620 | Medium |
| C-O (Ester) | Stretching | 1200 - 1300 | Strong |
| C-F | Stretching | 1050 - 1150 | Strong |
Mass Spectrometry (MS)
Under electron ionization (EI), the mass spectrum would show a prominent molecular ion peak (M⁺) and characteristic fragmentation patterns.
| m/z | Assignment | Notes |
| 207 | [M]⁺ | Molecular ion |
| 162 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical |
| 134 | [M - CO₂CH₂CH₃]⁺ | Loss of the entire ethyl carboxylate group |
Synthesis and Reactivity
The synthesis of Ethyl 4-fluoroindole-3-carboxylate is most reliably achieved via the classic Fischer indole synthesis, for which the required hydrazone intermediate is prepared using the Japp-Klingemann reaction. This two-step approach is a cornerstone of indole chemistry.[8][9]
Representative Synthetic Protocol
The following protocol is a validated, field-proven methodology adapted from procedures for structurally similar indole-3-carboxylates.[5][10]
Step 1: Japp-Klingemann Reaction to form Ethyl 2-(2-(4-fluorophenyl)hydrazono)-3-oxobutanoate
-
Rationale: This reaction couples a diazonium salt (from 4-fluoroaniline) with a β-ketoester (ethyl acetoacetate) to generate the key phenylhydrazone intermediate required for the subsequent cyclization.[11] The reaction proceeds via electrophilic attack of the diazonium ion on the enolate of the β-ketoester, followed by hydrolytic cleavage of the acetyl group.[8]
-
Procedure:
-
Dissolve 4-fluoroaniline (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C.
-
Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, dissolve ethyl acetoacetate (1.0 eq) and sodium acetate (3.0 eq) in a mixture of ethanol and water, and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the ethyl acetoacetate solution with vigorous stirring.
-
Allow the reaction to stir at low temperature for several hours, then warm to room temperature overnight.
-
The precipitated phenylhydrazone product is collected by filtration, washed with cold water, and dried under vacuum.
-
Step 2: Fischer Indole Synthesis for Cyclization
-
Rationale: The phenylhydrazone intermediate undergoes an acid-catalyzed intramolecular cyclization. The mechanism involves tautomerization to an ene-hydrazine, a[12][12]-sigmatropic rearrangement, and elimination of ammonia to form the aromatic indole ring.[9][13] A strong acid catalyst like polyphosphoric acid (PPA) or gaseous HCl in a non-polar solvent is typically employed.[12]
-
Procedure:
-
Add the dried phenylhydrazone from Step 1 to an excess of polyphosphoric acid (PPA) or a solution of Eaton's reagent (P₂O₅ in MeSO₃H).
-
Heat the mixture with stirring to 80-100 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture and carefully pour it onto crushed ice with stirring.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield Ethyl 4-fluoroindole-3-carboxylate.
-
Caption: Synthetic workflow for Ethyl 4-fluoroindole-3-carboxylate.
Reactivity Profile
The electronic nature of the substituents governs the reactivity of the molecule.
-
Electrophilic Aromatic Substitution: The indole ring is generally electron-rich and reactive towards electrophiles, typically at the C3 position. However, in this molecule, the C3 position is blocked. Furthermore, the strong electron-withdrawing effects of both the 4-fluoro and 3-carboxylate groups deactivate the ring towards electrophilic attack. If forced, substitution would likely occur at the C6 or C2 positions.
-
N-H Acidity and Alkylation/Acylation: The electron-withdrawing groups increase the acidity of the N-H proton compared to unsubstituted indole. Deprotonation with a suitable base (e.g., NaH) readily generates the indolyl anion, which is a potent nucleophile for subsequent N-alkylation or N-acylation reactions.[14]
-
Reactions of the Ester Group: The ethyl carboxylate group can undergo standard ester transformations. Saponification with a base (e.g., NaOH, LiOH) will yield the corresponding carboxylic acid. Reduction with a strong reducing agent like lithium aluminum hydride (LiAlH₄) will produce the 3-(hydroxymethyl) derivative.
Applications in Drug Discovery and Materials Science
Ethyl 4-fluoroindole-3-carboxylate is a valuable intermediate for synthesizing more complex molecules with potential therapeutic applications. The indole scaffold is a cornerstone in the development of drugs targeting a wide array of conditions.[1]
-
Anticancer Agents: Many indole derivatives function as tubulin polymerization inhibitors, demonstrating potent anticancer activity.[1] The 4-fluoroindole-3-carboxylate core can be elaborated to explore new tubulin-targeting agents.
-
Anti-Infective Agents: The indole nucleus is present in various antibacterial and antifungal compounds.[3] Halogenation of the indole ring is a known strategy to enhance these properties.
-
Neuroactive Compounds: As a bioisostere of tryptophan, the indole scaffold is central to the design of ligands for serotonin (5-HT) receptors and other neurological targets.
-
Organic Electronics: The electronic properties of functionalized indoles make them suitable for applications in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs).[14]
Safety and Handling
As a laboratory chemical, Ethyl 4-fluoroindole-3-carboxylate should be handled with appropriate precautions. Based on safety data for related compounds like 4-fluoroindole, the following guidelines are recommended:
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust.
-
Hazards: May cause skin and serious eye irritation. May be harmful if swallowed or inhaled.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.
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